Microbisporicin A1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
VTSWSLCTPGCTSPGGGSNCSFCC |
Origin of Product |
United States |
Structural Characterization and Post Translational Modifications of Microbisporicin A1
Primary Amino Acid Sequence and Overall Polypeptide Length
Microbisporicin A1 is a 24-amino-acid polypeptide. researchgate.netresearchgate.net The precursor peptide, designated MibA, undergoes significant enzymatic alteration to yield the mature, active compound. nih.gov The linear sequence of the unmodified core peptide has been reported as VTSWSLCTPGCTSPGGGSNCSFCC. peerj.com However, the final structure incorporates numerous non-standard amino acids created through post-translational modifications.
Intramolecular Thioether Bridges: Lanthionine (B1674491) and Methyllanthionine Linkages
A defining characteristic of this compound, like all lantibiotics, is the presence of intramolecular thioether bridges. msu.ruadipogen.com These bridges, which create a constrained, polycyclic architecture, are formed by the enzymatic dehydration of serine and threonine residues, followed by the intramolecular addition of cysteine thiols. nih.gov
This compound contains five such intramolecular thioether bridges. researchgate.netresearchgate.net These consist of three lanthionine (Lan) rings and one methyllanthionine (MeLan) ring. researchgate.net An additional thioether linkage is part of the C-terminal aminovinyl cysteine structure. The formation of these rings is catalyzed by a dehydratase (MibB) and a cyclase (MibC). nih.gov In some cases, the formation of these rings is a prerequisite for subsequent dehydration events at other sites on the peptide. acs.org
Unique Post-Translational Modifications (PTMs)
Beyond the characteristic lanthionine bridges, this compound is distinguished by several rare PTMs that have not been widely reported in other lantibiotics. researchgate.netresearchgate.net
At position 14, the proline residue undergoes dihydroxylation, resulting in a 3,4-dihydroxyproline (B1205037). researchgate.netresearchgate.net This modification is carried out by a proline monooxygenase, MibO. nih.gov The extent of proline hydroxylation is a key point of variation among microbisporicin congeners. nih.gov
The C-terminus of this compound features a rare S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety. researchgate.netrhhz.net This structure is formed via the oxidative decarboxylation of the terminal cysteine residue, which then forms a thioether bond with a dehydrated serine residue. researchgate.netrhhz.net This motif is found in a few other classes of ribosomally synthesized and post-translationally modified peptides (RiPPs) and is critical for biological activity. rhhz.net
Proline Hydroxylation: Dihydroxyproline Residue at Position 14
Structural and Molecular Weight Variations Among Microbisporicin Congeners (A1 and A2)
Microbisporicin is typically produced as a complex of related molecules, with A1 and A2 being the most abundant congeners. researchgate.net The primary difference between these two forms lies in the post-translational modification of the proline residue at position 14. researchgate.netnih.gov
This compound contains a 3,4-dihydroxyproline at this position. researchgate.net
Microbisporicin A2 possesses a 4-hydroxy-proline (monohydroxylated) at the same position. researchgate.net
This single hydroxylation difference results in distinct molecular weights and formulas. This compound has a molecular weight of 2246 Da (C₉₄H₁₂₇ClN₂₆O₂₇S₅), while Microbisporicin A2 has a molecular weight of 2230 Da (C₉₄H₁₂₇ClN₂₆O₂₆S₅). nih.govsapphirebioscience.com Despite this structural variance, both congeners exhibit similar potent antimicrobial activity. researchgate.netnih.gov
Compound Data
Biosynthetic Pathways of Microbisporicin A1
Genetic Organization of the mib Gene Cluster
The genetic instructions for microbisporicin production are encoded in the mib biosynthetic gene cluster. pnas.org This cluster, one of the largest lantibiotic gene clusters identified, contains all the necessary genes for precursor peptide synthesis, post-translational modification, regulation, export, and producer self-immunity. pnas.orgnih.gov The organization of the mib cluster reveals a coordinated system for producing this complex molecule. Bioinformatic analysis predicted the cluster to consist of six operons. nih.gov Key genes within the cluster and their putative functions have been identified through genetic and bioinformatic studies. pnas.orgnih.govresearchgate.net
| Gene | Putative Function |
| mibA | Encodes the precursor peptide (prepropeptide). nih.govresearchgate.net |
| mibB | Encodes a lantibiotic dehydratase (LanB-like) for Ser/Thr dehydration. pnas.orgresearchgate.net |
| mibC | Encodes a lanthionine (B1674491) cyclase (LanC-like) for thioether bridge formation. pnas.orgresearchgate.net |
| mibD | Encodes a flavoprotein involved in the formation of S-[(Z)-2-aminovinyl]-D-cysteine. pnas.orgresearchgate.net |
| mibH | Encodes a flavin-dependent tryptophan halogenase for chlorination. pnas.orgresearchgate.netnih.gov |
| mibS | Encodes a flavin reductase, likely partnered with MibH. nih.govnih.gov |
| mibO | Encodes a cytochrome P450 monooxygenase for proline hydroxylation. nih.govresearchgate.netscienceopen.com |
| mibR | Encodes a potential helix-turn-helix DNA binding protein, a transcriptional regulator. nih.govnih.gov |
| mibX/mibW | Encode an extracytoplasmic function (ECF) σ factor and a cognate anti-σ factor, respectively, for regulation. nih.govnih.gov |
| mibTU | Encode a putative ABC transporter for export. nih.govresearchgate.net |
| mibEF | Encode a two-component ABC transporter likely conferring immunity. nih.govnih.gov |
| mibQ | Encodes a lipoprotein that may also be involved in immunity. nih.gov |
Ribosomal Synthesis of the Precursor Peptide (MibA)
The journey to Microbisporicin A1 begins with the ribosomal synthesis of a precursor peptide, MibA, as encoded by the mibA gene. pnas.org Like other lantibiotics, MibA is synthesized as a prepropeptide containing an N-terminal leader sequence and a C-terminal core peptide that undergoes extensive modification. pnas.orgscienceopen.com The leader peptide acts as a recognition signal for the modifying enzymes, ensuring that only the core peptide is altered. scienceopen.com The MibA prepropeptide sequence contains a partially conserved "FNLD" motif (LDLD in MibA), which is a characteristic of this lantibiotic class. pnas.orgasm.org Following modifications, the leader peptide is cleaved to release the mature, active lantibiotic. pnas.orgscienceopen.com
Amino Acid Sequence of the MibA Prepropeptide The amino acid sequence of the MibA prepropeptide is VTSWSLCTPGCTSPGGGSNCSFCC. The putative cleavage site for the leader peptide is indicated by the arrow below. pnas.org
V T S W S L C T P G C T S P G G G S N C S F C C ↑
Residues in the core peptide that are subject to post-translational modification include multiple serines (Ser), threonines (Thr), cysteines (Cys), a tryptophan (Trp), and a proline (Pro). pnas.orgnih.gov
Enzymatic Cascade of Post-Translational Modifications
The structural complexity and potent bioactivity of this compound are the results of a series of remarkable post-translational modifications (PTMs) catalyzed by dedicated enzymes from the mib cluster. nih.govnih.gov These modifications constrain the peptide into a rigid, polycyclic structure and introduce rare chemical moieties. acs.org The enzymatic cascade includes dehydration, cyclization, halogenation, and hydroxylation. nih.govresearchgate.net
Following dehydration, the newly formed dehydroamino acids become substrates for the lanthionine cyclase, MibC. pnas.orgresearchgate.net This enzyme catalyzes a series of intramolecular Michael-type additions, where the thiol groups of cysteine residues attack the double bonds of the Dha and Dhb residues. acs.orgresearchgate.net This reaction creates the characteristic thioether cross-links of lanthionine (from Ser + Cys) and methyllanthionine (from Thr + Cys). asm.org These five thioether bridges (one methyllanthionine and four lanthionines) establish the polycyclic architecture of microbisporicin, which is crucial for its stability and biological function. pnas.org The cyclase MibC is homologous to other LanC enzymes and is essential for forming the final ring structures of the molecule. pnas.orgresearchgate.net
The final hallmark modification in the biosynthesis of this compound is the di-hydroxylation of a proline residue, a feature not previously seen in lantibiotics. nih.govresearchgate.net This reaction is believed to be carried out by MibO, which shows homology to cytochrome P450 enzymes. acs.orgrsc.org MibO is presumed to be a monooxygenase that hydroxylates Proline-14 to yield 3,4-dihydroxyproline (B1205037). rsc.orgcore.ac.uk The existence of a related compound, Microbisporicin A2, which contains a mono-hydroxylated proline (4-hydroxyproline), suggests a sequential hydroxylation process. taylorandfrancis.comresearchgate.net The involvement of a cytochrome P450 in modifying a ribosomally-synthesized peptide is highly unusual and highlights the novel enzymatic machinery employed in the biosynthesis of microbisporicin. rsc.orgcore.ac.uk
Roles of Ancillary Enzymes: Decarboxylase (MibD) and Flavin Reductase (MibS)
The biosynthesis of this compound involves several ancillary enzymes that introduce unique chemical moieties to the peptide backbone. Among these, the decarboxylase MibD and the flavin reductase MibS play critical roles in post-translational modifications.
MibD , a flavin-dependent decarboxylase, is essential for the formation of the characteristic S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) at the C-terminus of microbisporicin. nih.govcore.ac.uk This enzyme belongs to the homo-oligomeric flavin-containing Cys decarboxylase (HFCD) superfamily. nih.gov Its function is homologous to other LanD enzymes, which catalyze the oxidative decarboxylation of the C-terminal cysteine residue of the precursor peptide, MibA. nih.govnih.gov This reaction proceeds through the oxidation of the cysteine's thiol group to a thioaldehyde, which facilitates decarboxylation and results in an enethiol intermediate. nih.gov Deletion of the mibD gene has been shown to abolish the bioactivity of microbisporicin, underscoring the importance of this modification for the lantibiotic's function. core.ac.uk
| Enzyme | Class | Function | Role in this compound Biosynthesis |
| MibD | Flavin-dependent decarboxylase (LanD homolog) | Catalyzes the oxidative decarboxylation of the C-terminal cysteine. | Formation of the S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety. nih.govcore.ac.ukacs.org |
| MibS | Flavin Reductase | Provides reduced flavin (FADH2) to a partner enzyme. | Supplies FADH2 to the tryptophan halogenase MibH for chlorination. nih.govresearchgate.netresearchgate.net |
LanD Enzyme Function in C-Terminal Modification
The formation of the C-terminal S-[(Z)-2-aminovinyl]-D-cysteine is a hallmark of several lantibiotics, including microbisporicin, and is catalyzed by a LanD family enzyme. nih.gov In the microbisporicin biosynthetic gene cluster, this function is carried out by MibD. nih.govnih.gov
Processing of the Precursor Peptide: Leader Sequence Removal
This compound is initially synthesized as a prepropeptide, named MibA, which consists of an N-terminal leader peptide and a C-terminal core peptide (or propeptide) that undergoes extensive post-translational modifications. nih.govpnas.org The leader peptide plays a crucial role during biosynthesis, acting as a recognition signal for the modifying enzymes and keeping the peptide in an inactive state until it is secreted from the cell. nih.govfrontiersin.orgfrontiersin.org
Once all the post-translational modifications, including dehydration, lanthionine bridge formation, chlorination, and C-terminal decarboxylation, are complete, the leader peptide must be cleaved off to release the mature, active microbisporicin. researchgate.netresearchgate.net This proteolytic cleavage is a final and essential step in the maturation process. pnas.org In many lantibiotic pathways, this is carried out by a dedicated protease, often a serine protease like NisP in the nisin biosynthesis pathway. nih.gov For microbisporicin, while a specific dedicated protease has not been definitively characterized within the mib gene cluster, it is suggested that a general protease may be responsible for leader peptide removal. nih.gov The removal of the leader sequence from the fully modified core peptide results in the final, biologically active this compound. pnas.orgnih.gov
Cofactor and Substrate Specificity in Biosynthesis (e.g., Glutamyl-tRNA Involvement)
Research has demonstrated that MibB, similar to its homolog NisB in nisin biosynthesis, requires glutamyl-tRNA (Glu-tRNA) as a co-substrate to activate the hydroxyl groups of serine and threonine residues for dehydration. frontiersin.orgnih.gov The process involves the transfer of glutamate (B1630785) from Glu-tRNA to the serine or threonine side chain, forming a glutamylated intermediate. researchgate.netnih.gov This is followed by the elimination of glutamate, resulting in the formation of dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. researchgate.net
Molecular Mechanism of Action of Microbisporicin A1
Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis
Specific Interactions with Lipid Intermediate II (Lipid II)
Downstream Effects on Cellular Processes: Accumulation of UDP-Linked Precursors
Comparative Mechanistic Analysis with Other Lantibiotics (e.g., Absence of Membrane Pore Formation)
While many lantibiotics, such as nisin, also target Lipid II, their mechanisms of action can differ significantly. A key distinction of Microbisporicin A1 is the absence of significant membrane pore formation. nih.govoup.com Nisin, for instance, utilizes Lipid II as a docking molecule to initiate the formation of pores in the bacterial membrane, leading to a rapid dissipation of the membrane potential and cell death. mdpi.comuu.nl In contrast, while this compound does cause slow membrane depolarization, it does not appear to form defined, stable pores in the same manner as nisin. nih.govoup.com This suggests that the primary killing mechanism of this compound is the inhibition of cell wall synthesis, with membrane effects being a secondary, albeit potentially contributing, factor. nih.gov Other lantibiotics like mersacidin (B1577386) also inhibit peptidoglycan synthesis without forming pores. oup.com
Investigation of Lipid II Binding Affinity and Stoichiometry
Studies investigating the binding of this compound to Lipid II have provided insights into the stoichiometry of their interaction. Titration experiments suggest that the interaction can occur in a 1:1 or a 2:1 peptide-to-Lipid II ratio. nih.govoup.com It is proposed that an initial 1:1 complex forms, which can then transition to a 2:1 complex, particularly when the lantibiotic is in excess. nih.gov Interestingly, some research has indicated that this compound may primarily bind in a 1:1 stoichiometry, which distinguishes it from several other potent lantibiotics that typically bind to Lipid II in a 2:1 ratio. nih.gov The high affinity of this interaction is a critical determinant of this compound's potent antibacterial activity.
Table 1: Comparison of Mechanistic Features of Lantibiotics
| Feature | This compound | Nisin | Mersacidin |
|---|---|---|---|
| Primary Target | Lipid II | Lipid II | Lipid II |
| Pore Formation | No/Slow Depolarization nih.govoup.com | Yes mdpi.comuu.nl | No oup.com |
| Primary Killing Mechanism | Inhibition of Peptidoglycan Synthesis researchgate.netadipogen.com | Pore Formation & Inhibition of Peptidoglycan Synthesis mdpi.com | Inhibition of Peptidoglycan Synthesis oup.com |
| Lipid II Binding Stoichiometry (Peptide:Lipid II) | 1:1 or 2:1 nih.govoup.comnih.gov | 8:4 (in pore complex) uu.nl | Not specified |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| NAI-107 |
| Lipid II |
| UDP-N-acetylmuramic acid-pentapeptide |
| Nisin |
Biological Activities and Antimicrobial Spectrum of Microbisporicin A1
Potent Antibacterial Activity Profile
Table 1: In Vitro Antimicrobial Activity of Microbisporicin A1 Against Selected Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | <1 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 2 |
| Lactobacillus garviae | L884 | 1 |
| Lactobacillus delbrueckii | ATCC04797 | 4 |
| Clostridium perfringens | ATCC13124 | ≤0.125 |
| Clostridium difficile | Clinical Isolate | ≤0.125 |
| Clostridium butyricum | L4043 | ≤0.125 |
| Propionibacterium granulosum | ATCC25564 | 0.03 |
| Propionibacterium acnes | L1329 | 0.5 |
Data sourced from references nih.govcpu-bioinfor.org. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Efficacy Against Multidrug-Resistant Gram-Positive Pathogens (e.g., MRSA, VRE, VISA)
The activity of this compound against these resistant strains is particularly noteworthy because it circumvents common resistance mechanisms. nih.gov For instance, its efficacy is not diminished by the mechanisms that confer resistance to β-lactams and glycopeptides like vancomycin (B549263). nih.gov This is attributed to its unique mode of action, targeting Lipid II, which is distinct from the targets of many conventional antibiotics. researchgate.netasm.org
Bactericidal Nature and Time-Kill Kinetics
Activity Against Specific Gram-Negative Bacterial Species
Table 2: In Vitro Antimicrobial Activity of this compound Against Selected Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Haemophilus influenzae | ATCC19418 | 32 |
| Moraxella catarrhalis | ATCC8176 | 0.25 |
| Neisseria meningitidis | ATCC13090V | 0.5 |
Data sourced from reference cpu-bioinfor.org.
It is important to note that Escherichia coli is reported to be insensitive to this compound. nih.gov
Studies on Resistance Development and Cross-Resistance Patterns
A critical factor in the evaluation of any new antibiotic is the potential for bacteria to develop resistance. Encouragingly, studies have indicated a low propensity for the development of resistance to this compound. pnas.org During preclinical studies, no microbisporicin-resistant mutants were observed. pnas.org This is a significant advantage over many existing antibiotics, such as rifamycins, which can suffer from a high frequency of resistance development. biomol.com
Furthermore, there is no evidence of cross-resistance between this compound and other major classes of antibiotics, including β-lactams and glycopeptides like vancomycin. nih.govbiomol.com This is because its mechanism of action, the binding to Lipid II, is different from that of these other drug classes. asm.orgnih.gov This lack of cross-resistance means that bacteria resistant to vancomycin or methicillin (B1676495) are still susceptible to this compound. researchgate.netpnas.org
Genetic Regulation and Control of Microbisporicin A1 Biosynthesis
Transcriptional Control of the mib Gene Cluster Expression
The mib gene cluster is organized into six distinct transcriptional units or operons. nih.govnih.gov The expression of these operons is not uniform but is instead controlled by a sophisticated regulatory cascade involving at least two specific transcriptional activators encoded within the cluster: MibR and MibX. nih.govnih.gov
S1 nuclease protection analysis has been instrumental in mapping the transcriptional start sites within the mib cluster. nih.gov These studies revealed that five of the six operons (mibJ, mibQ, mibR, mibX, and mibE) possess promoter regions with a consensus sequence characteristic of those recognized by ECF sigma factors. nih.govnih.gov This strongly indicates that their transcription is directly activated by the ECF sigma factor, MibX. nih.gov
In contrast, the promoter for the mibA operon, which encodes the precursor peptide of microbisporicin (MibA) along with enzymes for lanthionine (B1674491) bridge formation (mibB, mibC), S-[(Z)-2-aminovinyl]-d-cysteine formation (mibD), and export (mibTU), lacks the ECF sigma factor consensus motif. nih.govnih.gov Instead, its promoter resembles those recognized by the principal vegetative sigma factor in actinomycetes. nih.gov The activation of this key operon is dependent on the transcriptional regulator MibR, establishing a hierarchical control system. nih.gov
Regulatory Roles of Extracytoplasmic Function (ECF) Sigma Factor (MibX) and Anti-Sigma Factor (MibW) Complex
The regulation of microbisporicin biosynthesis is unique among antibiotic pathways due to its reliance on an ECF sigma factor/anti-sigma factor complex, MibX/MibW. nih.govnih.gov MibX belongs to the ECF family of sigma factors, which are specialized in responding to extracellular or cell-envelope-related signals. nih.govuniprot.org MibW functions as its cognate anti-sigma factor, a protein that binds to and sequesters its partner sigma factor, thereby inhibiting its transcriptional activity. nih.govwikipedia.org
Under basal conditions, before the onset of significant antibiotic production, MibW binds to MibX, likely sequestering it at the cell membrane and preventing it from associating with the RNA polymerase core enzyme. researchgate.netfrontiersin.org Bacterial two-hybrid analysis has confirmed the direct interaction between MibX and MibW. nih.govasm.org
The release of MibX from MibW is a critical activation step. researchgate.net It is proposed that an immature form of microbisporicin, produced at low levels, acts as a signaling molecule. nih.govresearchgate.net This peptide, once exported, may interact directly with the membrane-bound MibW or induce a level of cell envelope stress (by interacting with its target, Lipid II) that is perceived by the anti-sigma factor. researchgate.netasm.org This interaction is thought to trigger a conformational change in MibW, leading to the release of active MibX. researchgate.netresearchgate.net
Once freed, MibX can direct RNA polymerase to the promoters of five mib operons, including its own (mibXW), as well as mibR. nih.govfrontiersin.org The activation of mibR transcription by MibX creates a positive feedback loop, amplifying the production of the master regulator MibR. This, in turn, boosts the expression of the entire cluster, leading to high-level production of the mature, fully modified microbisporicin. This feed-forward regulatory mechanism ensures a rapid and robust biosynthetic response once initiated. nih.govnih.gov
Function of Transcriptional Regulator (MibR) in Production Induction
MibR is an essential master regulator that functions as the primary trigger for microbisporicin production. nih.govnih.gov It belongs to the LuxR family of transcriptional activators and possesses a C-terminal helix-turn-helix DNA-binding domain. nih.govnih.gov Mutational analyses have demonstrated that MibR is indispensable for microbisporicin biosynthesis. nih.gov
The primary role of MibR is to activate the transcription of the mibABCDTUV operon. nih.gov This operon is crucial as it contains the gene for the precursor peptide, mibA. nih.gov MibR-mediated activation leads to the initial, low-level synthesis of an immature form of microbisporicin. frontiersin.orgresearchgate.net This initial production is the key event that sets in motion the feed-forward amplification loop mediated by the MibX/MibW complex. nih.govasm.org Thus, MibR acts as the gatekeeper, initiating the entire biosynthetic cascade in a growth-phase-dependent manner. nih.gov Furthermore, constitutive expression of mibR has been shown to result in earlier and increased production of microbisporicin, highlighting its role as a key positive regulator. nih.govresearchgate.net
Interplay with Alarmone Signaling Pathways (e.g., ppGpp Synthetase Gene, relA)
The initiation of microbisporicin biosynthesis is not solely dependent on the internal cluster regulators but is also integrated with the cell's broader physiological state through alarmone signaling. nih.govnih.gov The stringent response, a global bacterial stress response to nutrient deprivation, plays a pivotal role. This response is mediated by the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), which is synthesized by the ppGpp synthetase enzyme, RelA. nih.govoup.com
In M. corallina, the initial expression of the master regulator gene, mibR, is dependent on the relA gene. nih.govnih.gov Under conditions of nutrient limitation, such as amino acid starvation, the ribosome-bound RelA synthesizes ppGpp. nih.govoup.com The accumulation of ppGpp then activates transcription from a specific promoter of the mibR gene (mibRp2). nih.govresearchgate.net This links the onset of antibiotic production directly to nutrient stress, a common trigger for secondary metabolism in actinomycetes. nih.govoup.com
This RelA-dependent activation of mibR leads to the production of the first traces of immature microbisporicin, which then triggers the MibX-mediated feed-forward loop. nih.govresearchgate.net This model demonstrates a hierarchical cascade where a global stress signal (ppGpp) triggers a pathway-specific regulator (MibR), which in turn unleashes a powerful auto-induction loop (MibX/MibW) to drive high levels of antibiotic synthesis. nih.govresearchgate.netresearchgate.net
Mechanisms Conferring Producer Self-Immunity to Microbisporicin A1
To avoid self-destruction, organisms that produce potent antibiotics must possess effective immunity mechanisms. In the case of M. corallina, which produces microbisporicin that targets the essential cell wall precursor Lipid II, self-immunity is crucial. nih.govnih.gov The mib gene cluster encodes specific proteins dedicated to this protective function. nih.govhumanjournals.com
The primary immunity mechanism appears to be mediated by a two-component ABC (ATP-binding cassette) transporter encoded by the mibE and mibF genes. nih.govnih.gov MibF is the ATP-binding protein that powers the transport, while MibE is the transmembrane permease. nih.gov It is proposed that the MibEF transporter actively pumps microbisporicin away from its target in the cytoplasmic membrane, preventing the inhibition of peptidoglycan synthesis. nih.govmicrobiologyresearch.org Homologs of these proteins, such as LanE and LanF, are involved in immunity to other lantibiotics like subtilin. nih.gov
In addition to the MibEF transporter, a lipoprotein encoded by mibQ has also been implicated in producer immunity. nih.govhumanjournals.com The precise role of MibQ is less clear, but it may work in concert with the ABC transporter to ensure robust protection. nih.gov The genes for these immunity determinants are regulated by the ECF sigma factor MibX, ensuring that the production of the protective machinery is coordinated with the synthesis of the antibiotic itself. nih.govnih.gov
Structure Activity Relationship Sar Studies and Rational Design of Microbisporicin A1 Analogues
Assessment of Key Amino Acid Residues and PTMs for Biological Activity
Microbisporicin A1 is a 24-amino acid peptide characterized by five intramolecular thioether bridges and several unusual PTMs that are critical for its function. researchgate.netnih.govbiomedres.us The primary mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to Lipid II, a key precursor in peptidoglycan formation. nih.govmsu.ru The N-terminal region of Microbisporicin is thought to be responsible for the electrostatic interaction with the pyrophosphate moiety of Lipid II. researchgate.netresearchgate.net
Key to its potent activity are two unprecedented modifications within the lantibiotic class: a 5-chlorotryptophan (5-Cl-Trp) at position 4 and a 3,4-dihydroxyproline (B1205037) at position 14. researchgate.netresearchgate.net The 5-Cl-Trp residue is considered particularly important as it is located adjacent to the presumed binding site of the N-acetylmuramic acid part of Lipid II, suggesting a direct role in target recognition and binding affinity. Current time information in Bangalore, IN.
Microbispora sp. naturally produce a complex of related congeners, primarily this compound and A2. researchgate.net These variants differ in the hydroxylation state of the proline residue at position 14. researchgate.netnih.gov this compound contains a 3,4-dihydroxyproline, while Microbisporicin A2 possesses a 4-hydroxyproline. researchgate.netnih.gov Both A1 and A2 exhibit similarly potent antimicrobial activity, indicating that the second hydroxyl group on Proline-14 is not essential for high efficacy. researchgate.netnih.gov However, other minor natural congeners that lack the chlorine atom on Tryptophan-4 or have no hydroxylation on Proline-14 have been shown to be less effective, particularly against staphylococci and enterococci, underscoring the importance of these modifications for full biological activity. nih.gov
The C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) is another critical modification, formed by the oxidative decarboxylation of the terminal cysteine. nih.govmsu.ru Deletion of the gene responsible for this modification (mibD) results in the absence of detectable microbisporicin variants, suggesting this C-terminal structure is essential for the peptide's maturation or stability. nih.gov
| Compound/Analogue | Key Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| This compound | 5-Cl-Trp4, 3,4-dihydroxy-Pro14 | Potent antimicrobial activity | researchgate.netnih.gov |
| Microbisporicin A2 | 5-Cl-Trp4, 4-hydroxy-Pro14 | Similarly potent activity to A1 | researchgate.netnih.gov |
| Non-chlorinated congeners | Trp4 (unmodified) | Reduced antimicrobial activity | nih.gov |
| Non-hydroxylated congeners | Pro14 (unmodified) | Reduced antimicrobial activity | nih.gov |
| mibD mutant | Lacks C-terminal AviCys | Abolished production/stability | nih.gov |
Strategies for Creating this compound Variants via Site-Directed Mutagenesis
The ribosomal synthesis of this compound makes it an excellent candidate for bioengineering through site-directed mutagenesis of its structural gene, mibA. nih.govfrontiersin.org This approach allows for the targeted substitution, deletion, or insertion of specific amino acid residues to probe their role in the peptide's function and potentially create variants with improved properties. nih.gov
The identification and characterization of the microbisporicin biosynthetic gene cluster (mib) provides the necessary toolkit for such engineering efforts. nih.govpnas.org The mibA gene encodes the 57-amino acid precursor peptide, which includes a 33-residue N-terminal leader peptide that is cleaved off post-modification. nih.govmsu.ru Strategies for creating variants would involve mutating the propeptide-encoding region of mibA. For example, substituting the Tryptophan-4 or Proline-14 codons would allow for an in-vivo assessment of the importance of these residues and their PTMs. Deletion of the mibA gene has been shown to abolish microbisporicin production entirely, confirming its role as the structural gene. nih.govpnas.org
A key strategy involves leveraging the promiscuity of the post-translational modification enzymes. The enzymes responsible for the unique modifications, such as the halogenase MibH (for chlorination), the cytochrome P450 MibO (likely for hydroxylation), and the lanthionine-forming enzymes MibB and MibC, could potentially accept substrates with altered amino acid sequences, leading to novel analogues. nih.govbiomedres.usfrontiersin.org Deletion analysis of the biosynthetic genes has already provided insights; for instance, deletion of mibV resulted in the production of non-chlorinated microbisporicin. nih.gov
Heterologous expression of the mib gene cluster in a suitable host, such as Nonomuraea sp., has been successful and provides a platform for generating and testing engineered variants. nih.govfrontiersin.org This avoids complications within the native producer and can facilitate higher yields and simplified purification of the engineered peptides.
Chemical Synthesis and Chemoenzymatic Approaches for Novel Analogues
While bioengineering offers a powerful route to analogues, total chemical synthesis and chemoenzymatic strategies provide complementary approaches that bypass the limitations of biological systems, allowing for the incorporation of non-proteinogenic amino acids and unnatural modifications. frontiersin.orgacs.org
Chemical Synthesis: The total chemical synthesis of a complex lantibiotic like this compound is a formidable challenge due to its five thioether bridges and unique PTMs. researchgate.netlsu.edu To date, a complete total synthesis of this compound has not been reported. researchgate.net However, synthetic strategies developed for other lantibiotics, such as those employing orthogonally protected lanthionine (B1674491) and methyllanthionine building blocks for solid-phase peptide synthesis (SPPS), provide a roadmap. ucl.ac.ukresearchgate.net These methods allow for the regioselective formation of the thioether bridges. ucl.ac.uk The synthesis of the unusual 5-chloro-tryptophan and 3,4-dihydroxyproline residues would also need to be incorporated into such a synthetic plan.
Chemoenzymatic Approaches: Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. acs.orgpku.edu.cn This approach could be particularly powerful for generating this compound analogues. A potential strategy would involve the chemical synthesis of a linear precursor peptide, which could then be subjected to in-vitro modification by purified biosynthetic enzymes from the mib cluster, such as MibB, MibC, MibH, and MibO. frontiersin.orgresearchgate.net This method, sometimes referred to as in vitro mutasynthesis, allows for the creation of analogues that might be inaccessible through purely biological or chemical means. frontiersin.org For example, chemically synthesized precursors containing unnatural amino acids could be tested as substrates for the modifying enzymes to generate novel, highly functionalized peptides. pku.edu.cn
Investigation of Brominated and Other Chemically Modified Derivatives
Modification of the halogen atom on the tryptophan residue at position 4 represents a key avenue for rational design. By substituting the chloride in the fermentation medium of the producing strain with other halides, researchers have successfully generated halogenated derivatives.
| Compound | Modification | Relative Antimicrobial Potency | Reference |
|---|---|---|---|
| This compound (NAI-107) | 5-Chloro-Tryptophan | Baseline Potent Activity | researchgate.net |
| NAI-108 | 5-Bromo-Tryptophan | Slightly improved potency vs. NAI-107 | researchgate.netucl.ac.uk |
This successful "mutasynthesis" approach highlights the potential for generating other halogenated derivatives (e.g., iodinated or fluorinated) to further explore the structure-activity relationship at this position and optimize the antimicrobial efficacy.
N-Terminal Modifications and Their Influence on Antimicrobial Efficacy
The N-terminal region of lantibiotics is often crucial for their mechanism of action. msu.rusigmaaldrich.com In this compound, the N-terminal domain is believed to form a binding pocket for the pyrophosphate group of Lipid II, which is essential for its inhibitory action on cell wall synthesis. researchgate.netmsu.ruresearchgate.net While specific studies focusing exclusively on N-terminal modifications of this compound are limited in publicly available literature, research on other lantibiotics provides a strong rationale for investigating this area.
The native structure of this compound has a free N-terminus following the cleavage of the leader peptide. nih.gov Potential modifications could include acetylation or the addition of charged or bulky residues. sigmaaldrich.com N-terminal acetylation, for instance, removes the positive charge from the terminal amino group, which can alter the peptide's interaction with the bacterial membrane and in some cases, increase its stability against degradation by aminopeptidases. sigmaaldrich.com The addition of specific amino acids could modulate the binding affinity to Lipid II or alter the peptide's solubility and pharmacokinetic properties. Given the conserved "FNLD" motif (LDLD in MibA) in the leader peptide, which is implicated in processing, any modifications must be designed in the context of the mature peptide after cleavage. msu.ru The rational design of N-terminal analogues, created through either site-directed mutagenesis of the mibA gene or by chemical synthesis, represents a promising strategy to further enhance the antimicrobial efficacy and therapeutic potential of this compound. frontiersin.org
Preclinical Pharmacological Evaluation of Microbisporicin A1
Efficacy in in vitro Cell-Based Antimicrobial Assays
The compound's activity extends to various species, including Streptococcus pneumoniae, Enterococcus faecium, Enterococcus faecalis, and anaerobic pathogens like Clostridium difficile. msu.ruresearchgate.netnih.gov Notably, its efficacy is maintained against strains resistant to other antibiotic classes, such as β-lactams and glycopeptides, with no cross-resistance observed with vancomycin (B549263). nih.gov In some studies, Microbisporicin A1 has also demonstrated activity against certain Gram-negative species, such as Neisseria meningitidis, Moraxella catarrhalis, and Haemophilus influenzae, which is an unusual characteristic for a lantibiotic. pnas.orgresearchgate.net
The minimum inhibitory concentrations (MICs) of this compound against various pathogens are consistently low, underscoring its potent antibacterial effect. For instance, it has shown an MIC of ≤ 0.13 μg/mL against S. aureus and has been reported to inhibit a vancomycin-resistant strain of E. faecalis at a concentration of 0.5 µg/ml. msu.runih.gov In a neutropenic murine thigh infection model, the MICs against a diverse group of S. aureus isolates ranged from 0.125 to 0.5 μg/ml. asm.org
| Pathogen | Strain Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | General | ≤ 0.13 | nih.gov |
| Enterococcus faecalis | Vancomycin-Resistant | 0.5 | msu.ru |
| Staphylococcus aureus | MSSA & MRSA | 0.125 - 0.5 | asm.org |
This table is interactive. Click on the headers to sort.
Therapeutic Efficacy in Experimental Animal Models of Bacterial Infection
Models of Endocarditis
Comparative Preclinical Efficacy Against Standard-of-Care Antibiotics in Animal Models
Numerous preclinical studies have highlighted the superior or comparable efficacy of this compound relative to last-resort antibiotics like linezolid (B1675486) and vancomycin in various animal models. pnas.orgnih.govnih.gov
In acute lethal infection models in neutropenic mice, the ED₅₀ values for intravenous this compound ranged from 2.3 to 14.2 mg/kg against GISA and VRE strains. nih.govasm.org These values were comparable to or lower than those for oral linezolid (5.1 to 22.4 mg/kg) and subcutaneous vancomycin (22.4 mg/kg). asm.orgdoi.org
| Infection Model (Strain) | Antibiotic | Route | ED₅₀ (mg/kg) | Reference |
| Acute Lethal Infection (GISA) | This compound (NAI-107) | i.v. | 14.2 | nih.govasm.org |
| Linezolid | oral | 22.4 | nih.govasm.org | |
| Vancomycin | s.c. | 22.4 | nih.govasm.org | |
| Acute Lethal Infection (E. faecalis VRE) | This compound (NAI-107) | i.v. | 2.3 | nih.govasm.org |
| Linezolid | oral | 5.1 | nih.govasm.org | |
| Acute Lethal Infection (E. faecium VRE) | This compound (NAI-107) | i.v. | 2.8 | doi.org |
| Linezolid | oral | 5.1 | doi.org |
This table is interactive. Click on the headers to sort.
Q & A
Q. Q1. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of Microbisporicin A1 against Gram-positive pathogens?
To determine MIC values, use standardized broth microdilution assays under aerobic conditions, as described for this compound (NAI-107) against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Include controls for pH stability (pH 5.5–7.5) and cation-adjusted Mueller-Hinton broth to account for environmental variables. Activity against Moraxella catarrhalis and Haemophilus influenzae requires modified media with NAD and hemin supplementation .
Q. Q2. How does this compound’s mechanism of action differ from other lantibiotics like nisin?
this compound inhibits peptidoglycan synthesis by binding lipid II with its N-terminal thioether rings, similar to nisin. However, unlike nisin, it does not induce pore formation, as shown via potassium efflux assays and membrane depolarization studies. This distinction is critical for understanding its selectivity and reduced cytotoxicity .
Q. Q3. What structural features of this compound contribute to its stability and bioactivity?
Key features include:
- Post-translational modifications : Chlorination at Trp4 (via MibH) and hydroxylation/dihydroxylation at Pro14 (via MibO) enhance lipid II binding and resistance to proteolysis.
- Thioether bridges : Four (methyl)lanthionine rings stabilize the conformation, as confirmed by NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported data on this compound’s activity against Gram-negative pathogens?
Discrepancies arise from variations in outer membrane permeability assays. Use lipopolysaccharide (LPS)-deficient E. coli mutants or polymyxin B nonapeptide (PMBN) to disrupt outer membranes, ensuring consistent penetration. Compare results with wild-type strains to isolate lipid II-binding efficacy from permeability limitations .
Q. Q. Q5. What strategies are effective for heterologous expression of this compound biosynthetic gene clusters in Streptomyces hosts?
- Gene cluster engineering : Clone the 98-kb mib cluster (including LanM dehydratase, LanKC cyclase, and tailoring enzymes) into integrative vectors like pSET152.
- Promoter optimization : Replace native promoters with strong, constitutive promoters (e.g., ermEp) to overcome transcriptional silencing in heterologous hosts.
- Post-translational modification : Co-express halogenase (MibH) and cytochrome P450 (MibO) to ensure proper Trp4 and Pro14 modifications .
Q. Q6. How should researchers design time-resolved experiments to study this compound’s interaction with lipid II?
Use surface plasmon resonance (SPR) with immobilized lipid II analogs to measure binding kinetics (association/dissociation rates). For structural insights, employ cryo-electron microscopy (cryo-EM) of this compound-lipid II complexes at 2–4 Å resolution. Pair with molecular dynamics simulations to model conformational changes .
Methodological Challenges and Solutions
Q. Q7. How can inconsistent results in antimicrobial synergy assays with this compound be addressed?
- Standardize checkerboard assays : Use fractional inhibitory concentration (FIC) indices to quantify synergy with β-lactams or glycopeptides.
- Control for pH and cation effects : this compound’s activity is cation-dependent; include 10–50 mM Ca²⁺/Mg²⁺ in media to mimic physiological conditions.
- Validate via transcriptomics : RNA-seq of treated S. aureus can identify upregulated resistance pathways (e.g., vraSR regulon) that counteract synergy .
Q. Q8. What analytical techniques are critical for characterizing this compound’s purity and structural variants?
- LC-HRMS : Monitor [M+3H]³⁺ ions (m/z 897.8) for main components and variants (e.g., A1 vs. A2 hydroxylation states).
- MALDI-TOF/TOF : Detect chlorination (Δm/z +34) and hydroxylation (Δm/z +16) modifications.
- Circular dichroism (CD) : Confirm secondary structure stability under varying pH and temperature .
Data Interpretation and Reproducibility
Q. Q9. How should researchers address batch-to-batch variability in this compound production?
- Fermentation optimization : Use defined media with 2% maltose and 0.5% soybean meal to maximize yield in Microbispora corallina.
- Quality control : Implement HPLC-UV (220 nm) with a C18 column to quantify purity (>95%) and identify degradation products (retention time shifts ≥0.5 min).
- Documentation : Adhere to MIAME/MIBBI standards for metadata on growth conditions and extraction protocols .
Q. Q10. What statistical frameworks are appropriate for analyzing this compound’s in vivo efficacy data?
Use Kaplan-Meier survival curves for murine infection models (e.g., MRSA sepsis), with log-rank tests to compare treatment groups. For pharmacokinetic data, apply non-compartmental analysis (NCA) to calculate AUC₀–24h and Cₚₑₐₖ, ensuring ≥6 replicates to account for inter-individual variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
